(S)-2-((tert-butoxycarbonyl)amino)-3-(2-nitrophenoxy)propanoic acid
Overview
Description
(S)-2-((tert-butoxycarbonyl)amino)-3-(2-nitrophenoxy)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitrophenoxy moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(2-nitrophenoxy)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: This can be achieved through various methods, including the use of chiral starting materials or chiral catalysts to ensure the (S)-configuration.
Introduction of the Nitrophenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group with 2-nitrophenol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-butoxycarbonyl)amino)-3-(2-nitrophenoxy)propanoic acid can undergo various types of chemical reactions:
Oxidation and Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution Reactions: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Reduction: (S)-2-((tert-butoxycarbonyl)amino)-3-(2-aminophenoxy)propanoic acid.
Substitution: Various substituted phenoxy derivatives.
Deprotection: (S)-2-amino-3-(2-nitrophenoxy)propanoic acid.
Scientific Research Applications
(S)-2-((tert-butoxycarbonyl)amino)-3-(2-nitrophenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-3-(2-nitrophenoxy)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitrophenoxy group can participate in electron transfer reactions, while the amino group can form hydrogen bonds and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-butoxycarbonyl)amino)-3-(2-aminophenoxy)propanoic acid: Similar structure but with an amino group instead of a nitro group.
(S)-2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenoxy)propanoic acid: Similar structure but with the nitro group in the para position.
(S)-2-((tert-butoxycarbonyl)amino)-3-(2-chlorophenoxy)propanoic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(S)-2-((tert-butoxycarbonyl)amino)-3-(2-nitrophenoxy)propanoic acid is unique due to the specific positioning of the nitro group, which can significantly influence its reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenoxy)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O7/c1-14(2,3)23-13(19)15-9(12(17)18)8-22-11-7-5-4-6-10(11)16(20)21/h4-7,9H,8H2,1-3H3,(H,15,19)(H,17,18)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDFZPHGVXNDOE-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1=CC=CC=C1[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC1=CC=CC=C1[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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